molecular formula C26H28N2O4 B2782219 1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-82-2

1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2782219
CAS RN: 631889-82-2
M. Wt: 432.52
InChI Key: NIZQTUZJGWZCMX-UHFFFAOYSA-N
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Description

1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H28N2O4 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

The compound 1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, due to its complex structure, finds relevance in the synthesis of a wide range of derivatives. For instance, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs highlights a method where methyl o-hydroxybenzoylpyruvate, when heated with N,N-dimethylethylenediamine and aromatic aldehydes, yields high-yield derivatives that easily undergo dehydration to form chromeno[2,3-c]pyrrol-3,9-diones (R. Vydzhak & S. Y. Panchishyn, 2010). This synthesis route provides a broad spectrum of derivatives for further research and application in various fields.

Photoluminescent Materials

The compound's structural components are instrumental in the development of photoluminescent materials. For example, conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units exhibit strong photoluminescence and higher photochemical stability, making them suitable for electronic applications (T. Beyerlein & B. Tieke, 2000). These materials' solubility and processability into thin films further enhance their applicability in the field of optoelectronics.

Heterocyclic Compound Synthesis

The structural motifs present in this compound are also pivotal in the synthesis of heterocyclic compounds. A novel class of compounds, including thio- and furan-fused heterocycles, has been synthesized starting from corresponding acid derivatives, showcasing the versatility of such structures in creating complex heterocyclic frameworks (Merve Ergun et al., 2014).

Sensor Applications

The compound's derivatives exhibit promising characteristics for sensor applications. For instance, novel 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its copolymer with styrene have been studied for their photophysical characteristics and potential as metal ion sensors (D. Staneva et al., 2020). The impact of pH and various metal ions on fluorescent intensity indicates the potential for developing sensitive and selective sensor systems.

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-6-12-31-19-9-7-8-18(15-19)23-22-24(29)20-13-16(2)17(3)14-21(20)32-25(22)26(30)28(23)11-10-27(4)5/h6-9,13-15,23H,1,10-12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZQTUZJGWZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC(=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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